N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DBT or DBT-DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the biomedical field. DBT-DMS is a small molecule that belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Anticancer Activity
The compound's derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been developed, exhibiting promising in vitro anticancer activity against several human cancer cell lines, such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) (Tiwari et al., 2017). These compounds showed GI50 values comparable to the standard drug Adriamycin, with specific derivatives highlighted for their potent anticancer effects.
Antimicrobial Applications
Research on benzothiazole derivatives has also extended into antimicrobial applications. For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial activity against various bacterial and fungal strains, with certain molecules outperforming reference drugs against pathogenic strains used in the study (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. Two derivatives offered superior stability and higher inhibition efficiencies, suggesting a potential application in corrosion prevention for industrial materials (Hu et al., 2016).
Enzyme Inhibition and Molecular Docking
Another study focused on synthesizing Schiff bases of sulfa drugs, evaluating their effects on various enzyme activities through spectrophotometric assays and molecular docking studies. These compounds exhibited inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase activities, highlighting their potential as enzyme inhibitors for therapeutic applications (Alyar et al., 2019).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-9-12(2)16-15(10-11)19-18(25-16)20-17(22)13-5-7-14(8-6-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIULCCQUCNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
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